molecular formula C22H18O4 B117100 Amediplase CAS No. 151910-75-7

Amediplase

货号 B117100
CAS 编号: 151910-75-7
分子量: 346.4 g/mol
InChI 键: YQINXCSNGCDFCQ-CMOCDZPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amediplase is a thrombolytic agent that is used to dissolve blood clots in patients suffering from heart attacks and strokes. It is a genetically engineered protein that is derived from human tissue plasminogen activator (tPA). The purpose of

作用机制

Amediplase works by converting plasminogen to plasmin, which is a proteolytic enzyme that breaks down fibrin, the protein that forms blood clots. Amediplase binds to fibrin in the clot and activates plasminogen, leading to the dissolution of the clot.
Biochemical and Physiological Effects:
Amediplase has both biochemical and physiological effects. Biochemically, it activates plasminogen and breaks down fibrin, leading to the dissolution of blood clots. Physiologically, it improves blood flow to the affected area, reducing tissue damage and improving patient outcomes.

实验室实验的优点和局限性

Amediplase has several advantages for laboratory experiments. It is a well-characterized protein that can be easily purified and used in experiments. It has a specific mechanism of action that can be studied in vitro and in vivo. However, Amediplase also has limitations. It is expensive and time-consuming to produce, which can limit its use in large-scale experiments. Additionally, it can be difficult to obtain sufficient quantities of Amediplase for some experiments.

未来方向

There are several future directions for research on Amediplase. One area of research is the development of new thrombolytic agents that are more effective and have fewer side effects than Amediplase. Another area of research is the use of Amediplase in combination with other drugs or therapies to improve patient outcomes. Additionally, researchers are studying the use of Amediplase in new thrombotic disorders and exploring its potential use in regenerative medicine.

合成方法

Amediplase is synthesized using recombinant DNA technology. The gene that encodes for Amediplase is cloned and inserted into a host cell, such as E. coli or Chinese hamster ovary cells. The host cell then produces the protein, which is purified and processed to create Amediplase.

科学研究应用

Amediplase has been extensively studied in laboratory experiments and clinical trials. It has been shown to be effective in dissolving blood clots in patients with acute myocardial infarction and ischemic stroke. Amediplase has also been studied for its potential use in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.

属性

CAS 编号

151910-75-7

产品名称

Amediplase

分子式

C22H18O4

分子量

346.4 g/mol

IUPAC 名称

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI 键

YQINXCSNGCDFCQ-CMOCDZPBSA-N

手性 SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

规范 SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

其他 CAS 编号

151910-75-7

同义词

trans,trans-3,4:12,13-Tetrahydroxy-3,4,12,13-tetrahydro-dibenz(a,h)ant hracene

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。